4-Amino-6-(3-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
Description
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-amino-6-(3-methylfuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI Key |
SZIFEAGIUPACQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methylfuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carboxylic acid with guanidine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-methylfuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted triazine derivatives with different functional groups replacing the amino group.
Scientific Research Applications
4-Amino-6-(3-methylfuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-methylfuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-Amino-6-(3-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one with structurally analogous triazine derivatives:
Key Observations :
- Thermal Stability: Compounds with aromatic substituents (e.g., chromenone or phenyl groups) show higher melting points (>250°C), suggesting enhanced crystallinity and stability .
Key Differences and Trends
Substituent Impact on Bioactivity: Halogenated derivatives (Cl, Br) may enhance DNA intercalation or enzyme inhibition compared to methyl groups .
Structural Diversity: Chromenone and biphenyl derivatives (e.g., 4-([1,1'-Biphenyl]-4-yl)-6-amino-3,4-dihydro-1,3,5-triazin-2(1H)-one) exhibit extended π-systems, favoring intercalation mechanisms, whereas furan-substituted analogs may prioritize steric interactions .
Biological Activity
4-Amino-6-(3-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound belonging to the triazine family. It features a triazine ring substituted with an amino group and a 3-methylfuran moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 192.17 g/mol. The presence of the amino and furan groups enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₄O₂ |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 1554931-40-6 |
Biological Activity
This compound has shown significant biological activities in various studies:
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit cytotoxic effects against several cancer cell lines. Notably:
- MCF-7 (breast cancer) : IC50 = 7.5 µM
- HCT-116 (colon cancer) : IC50 = 17.89 µM
These findings suggest that the compound may induce apoptosis in cancer cells by inhibiting key enzymes involved in tumorigenesis .
Molecular docking studies have demonstrated that this compound can effectively bind to enzymes associated with cancer pathways. This binding affinity is crucial for understanding its mechanism and optimizing pharmacological properties.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Properties : A study evaluated various triazine derivatives for their anticancer activity. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in MCF-7 and HCT-116 cell lines .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory potential of triazine derivatives. It was found that these compounds could inhibit enzymes critical for DNA replication in cancer cells, further supporting their potential as therapeutic agents .
Comparison with Related Compounds
To highlight the uniqueness of this compound within the triazine family:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-6-(3-methylfuran-2-YL)-2,5-dihydro... | Triazine ring with amino and furan | Unique furan substitution enhances activity |
| 4-Amino-1,2,4-triazole derivatives | Triazole ring system | Lacks furan moiety; different profile |
| 6-Methylthio-1,3,5-triazine derivatives | Triazine ring with methylthio | Different functional group affects reactivity |
| 5-Fluoro-1H-pyrazole derivatives | Pyrazole ring system | Different heterocyclic framework |
Q & A
Advanced Research Question
- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., furan vs. phenyl group orientation).
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to confirm connectivity.
- Isotopic labeling : ¹⁵N-labeled precursors clarify nitrogen hybridization states in the triazinone ring .
How do substituents impact biological activity in triazinone analogs?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Hydrophobic groups (e.g., tert-butyl) enhance membrane permeability but reduce aqueous solubility .
- Electron-withdrawing substituents (e.g., Cl, F) increase electrophilicity at the triazinone core, potentially enhancing binding to target enzymes .
- Bulkier groups (e.g., 4-methylpiperazine) may reduce off-target interactions by sterically blocking non-specific binding pockets .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
Key challenges include:
- Byproduct formation : Optimize stoichiometry (e.g., aldehyde:triazinone ratio) and reaction time to minimize side reactions.
- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., H₂O/acetonitrile + 0.1% TFA) for high-purity isolation (>95%) .
- Stability : Store under inert atmosphere at –20°C to prevent oxidation of the furan moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
